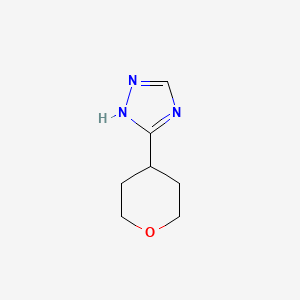

3-(oxan-4-yl)-1H-1,2,4-triazole

Description

Contextual Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Modern Organic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. google.comorganic-chemistry.org The presence of multiple nitrogen atoms allows for a variety of interactions, including hydrogen bonding, which is crucial for binding to biological targets. organic-chemistry.org

The 1,2,4-triazole nucleus is a core component in a wide array of pharmaceuticals and agrochemicals. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, anticancer, anticonvulsant, anti-inflammatory, and antibacterial properties. googleapis.com Notable examples of drugs incorporating the 1,2,4-triazole scaffold include the antifungal agents fluconazole (B54011) and itraconazole, and the anxiolytic alprazolam. google.com In agriculture, 1,2,4-triazole derivatives are utilized as fungicides and herbicides.

The chemical properties of 1,2,4-triazole, such as its aromaticity and the ability to participate in various chemical reactions, make it a versatile building block for the synthesis of more complex molecules. The ring is relatively stable and can be functionalized at different positions to modulate its physicochemical and biological properties.

Rationale for Investigating the 3-(oxan-4-yl)-1H-1,2,4-triazole Scaffold

The rationale for investigating the this compound scaffold stems from the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel properties.

The oxane (tetrahydropyran) ring is a common feature in many natural products and synthetic drugs. Its inclusion in a molecular structure can influence several key parameters:

Conformational Rigidity and Binding: The saturated, non-planar structure of the oxane ring can introduce conformational constraints, which may lead to a more specific and higher-affinity binding to a biological target.

Metabolic Stability: The incorporation of a cyclic ether like oxane can sometimes enhance the metabolic stability of a compound by blocking sites susceptible to metabolism.

By attaching the oxane ring at the 3-position of the 1,2,4-triazole core, researchers would aim to explore the synergistic effects of these two moieties. The oxane group could serve as a non-aromatic, polar substituent that could modulate the electronic properties of the triazole ring and provide additional interaction points for binding to target proteins.

Given the diverse biological activities of 1,2,4-triazoles, the synthesis and evaluation of this compound and its derivatives would be a logical step in the quest for new chemical entities with potential applications in medicine and other fields. The lack of current research on this specific compound highlights an opportunity for future investigations to fill this knowledge gap and potentially uncover a new class of bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(oxan-4-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-11-4-2-6(1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZOXAFPBLXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 3 Oxan 4 Yl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-(oxan-4-yl)-1H-1,2,4-triazole, ¹H and ¹³C NMR would be instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of a 1,2,4-triazole (B32235) derivative, the proton on the triazole ring typically appears as a singlet. researchgate.net For related triazole compounds, this signal can be observed at varying chemical shifts. rsc.org The protons of the oxane (tetrahydropyran) ring would present as a set of multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would be indicative of their axial or equatorial positions and their proximity to the oxygen atom and the triazole ring.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Triazole-H | Singlet | Singlet |

| Oxane-CH (adjacent to triazole) | Multiplet | Multiplet |

| Oxane-CH₂ (axial/equatorial) | Multiplets | Multiplets |

| Oxane-CH₂ (adjacent to oxygen) | Multiplets | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the 1,2,4-triazole ring typically resonate in the aromatic region of the spectrum. rsc.org The carbons of the oxane ring would appear in the aliphatic region, with the carbons adjacent to the oxygen atom shifted downfield.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Triazole-C (C3 and C5) | Aromatic region |

| Oxane-C (adjacent to triazole) | Aliphatic region |

| Oxane-C (aliphatic) | Aliphatic region |

Advanced NMR Techniques for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments help establish connectivity between protons, directly correlate protons to the carbons they are attached to, and identify longer-range correlations between protons and carbons, respectively.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a 1,2,4-triazole derivative typically displays characteristic absorption bands corresponding to various functional groups. ijrpc.comrdd.edu.iq The N-H stretching vibration of the triazole ring is expected to appear as a broad band. Aromatic C-H stretching and C=N stretching of the triazole ring would also be present. researchgate.net For the oxane moiety, aliphatic C-H stretching and C-O-C stretching vibrations would be observed.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (triazole) | Broad band |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (triazole) | 1500-1600 |

| C-N stretch (triazole) | 1300-1400 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound could be found, studies on related triazoles show that the vibrational modes of the triazole ring are Raman active. nih.govresearchgate.netresearchgate.net The symmetric vibrations of the molecule, particularly those of the non-polar bonds, would give rise to strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No experimental mass spectrometry data for this compound, including its molecular ion peak and fragmentation pattern, has been reported in the reviewed literature. Such an analysis would be crucial for confirming the molecular weight and providing insights into the compound's structure by examining the fragments formed upon ionization.

Single Crystal X-ray Diffraction for Definitive Structural Determination

A search of crystallographic databases revealed no deposited crystal structure for this compound. This indicates that the compound has likely not been successfully crystallized and analyzed by this technique, or the results have not been made public.

There is no available information regarding the methods for growing single crystals of this compound or the assessment of their quality.

Without single crystal X-ray diffraction data, a definitive analysis of the molecular geometry, including bond lengths, bond angles, and the conformation of the oxane and triazole rings, cannot be performed.

An analysis of the intermolecular interactions, such as hydrogen bonding networks, and a Hirshfeld surface analysis, which are derived from crystal structure data, are not possible due to the absence of this data for this compound.

Theoretical and Computational Investigations of 3 Oxan 4 Yl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(oxan-4-yl)-1H-1,2,4-triazole, these methods can elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, energies, and other electronic properties of molecules. frontiersin.org For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate thermodynamic properties. nih.gov

Studies on analogous 1,2,4-triazole derivatives reveal that the 1H-tautomer is generally more stable than the 4H-tautomer. pensoft.net The calculated total energy, zero-point vibrational energy, and rotational constants for related compounds provide a basis for understanding the stability of this compound. While specific data for the title compound is not available, representative DFT-calculated energetic parameters for a related 1,2,4-triazole derivative are presented in the table below to illustrate the type of information that can be obtained.

| Parameter | Representative Value for a 1,2,4-triazole derivative |

| Total Energy (Hartree) | -488.3 |

| Zero-point vibrational energy (kcal/mol) | 103.5 |

| Enthalpy (kcal/mol) | 111.2 |

| Gibbs Free Energy (kcal/mol) | 78.6 |

| Note: These values are for a representative substituted 1,2,4-triazole and are intended for illustrative purposes only. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

In many 1,2,4-triazole derivatives, the HOMO is often localized on the triazole ring and any electron-donating substituents, while the LUMO is distributed over the triazole ring and any electron-withdrawing groups. tmu.edu.tw For this compound, the oxane ring is an electron-donating group, which would be expected to influence the HOMO energy level. The HOMO-LUMO gap for related 1,2,4-triazole derivatives has been calculated to be in the range that suggests good chemical reactivity. researchgate.net The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule. researchgate.net

| Molecular Orbital | Representative Energy (eV) for a 1,2,4-triazole derivative |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Note: These values are for a representative substituted 1,2,4-triazole and are intended for illustrative purposes only. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 1,2,4-triazole derivatives, the MEP typically shows negative potential around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. frontiersin.org The regions around the hydrogen atoms of the triazole ring and any attached alkyl groups generally exhibit positive potential. In the case of this compound, the oxygen atom of the oxane ring would also be a region of negative electrostatic potential.

Global and Local Reactivity Descriptors

For 1,2,4-triazole derivatives, these descriptors have been used to explain their reactivity in various chemical reactions. tandfonline.com The calculated values for related compounds can be used to infer the reactivity of this compound.

| Reactivity Descriptor | Definition | Representative Value for a 1,2,4-triazole derivative |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 eV |

| Note: These values are for a representative substituted 1,2,4-triazole and are intended for illustrative purposes only. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govtandfonline.com For this compound, MD simulations could be used to explore its conformational landscape, particularly the flexibility of the oxane ring and its orientation relative to the triazole ring.

Studies on other 1,2,4-triazole derivatives have utilized MD simulations to investigate their interactions in different media, such as in aqueous solution or in the presence of other molecules. nih.govtandfonline.com These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of the molecule in a biological context. pensoft.net For instance, MD simulations have been used to study the stability of 1,2,4-triazole derivatives in complex with biological targets. nih.gov

In Silico Modeling for Biological Interaction Prediction

In silico modeling, including molecular docking, is a powerful computational technique used to predict the binding affinity and interaction mode of a small molecule with a biological target, such as a protein or enzyme. nih.gov Given that many 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, in silico modeling is a valuable tool for predicting the potential therapeutic applications of this compound. pensoft.net

Molecular docking studies on various 1,2,4-triazole derivatives have shown that the triazole ring often plays a crucial role in binding to the active site of enzymes, for example, through hydrogen bonding or coordination with metal ions. nih.gov The oxane substituent in this compound could potentially engage in hydrogen bonding interactions with receptor sites, thereby influencing its binding affinity and selectivity. Virtual screening and molecular docking studies of libraries of 1,2,4-triazole derivatives have been successful in identifying potential lead compounds for various therapeutic targets. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Data

Similarly, a comprehensive review of existing computational data reveals a lack of specific structure-activity relationship (SAR) studies derived from computational investigations of this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and are typically derived from experimental data combined with computational analysis.

The broader research on 1,2,4-triazole derivatives does provide insights into the general SAR of this class of compounds. These studies often highlight the importance of the nature and position of substituents on the triazole ring for modulating biological activity. For instance, the introduction of various functional groups can influence properties such as binding affinity, selectivity, and pharmacokinetic profiles. Nevertheless, in the absence of specific computational data for this compound, it is not possible to provide a detailed and accurate SAR derivation for this particular molecule.

Chemical Reactivity and Derivatization Strategies of 3 Oxan 4 Yl 1h 1,2,4 Triazole

Electrophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is characterized as an electron-deficient aromatic system. This deficiency arises from the presence of three electronegative nitrogen atoms, which significantly lower the electron density at the ring's carbon atoms (C3 and C5). chemicalbook.com Consequently, electrophilic substitution on the carbon atoms of the 1,2,4-triazole nucleus is generally unfavorable.

Instead, electrophilic attack occurs readily on the electron-rich nitrogen atoms. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole, for instance, is easily protonated by strong acids. chemicalbook.com Metalation, another form of electrophilic substitution, can be achieved using reagents like sodium hydroxide (B78521) or silver nitrate. chemicalbook.com For 3-(oxan-4-yl)-1H-1,2,4-triazole, these reactions would proceed at one of the ring nitrogen atoms, with the specific site depending on the tautomeric form and reaction conditions. The most common and synthetically useful electrophilic substitutions involve the functionalization at the nitrogen atoms, which are discussed in detail in section 5.4.

Nucleophilic Substitution Reactions on the 1,2,4-Triazole Ring

In contrast to their resistance to electrophilic attack, the carbon atoms of the 1,2,4-triazole ring are susceptible to nucleophilic substitution. chemicalbook.comnih.gov This reactivity is a direct result of their π-deficient nature, being positioned between two electronegative nitrogen atoms. chemicalbook.comnih.gov Nucleophilic substitution can occur under mild conditions, provided a suitable leaving group is present on the carbon atom.

For a derivative like this compound, a nucleophilic substitution reaction would most likely target the C5 position, as the C3 position is already substituted. To achieve this, a precursor such as 3-(oxan-4-yl)-5-halo-1H-1,2,4-triazole would be required. In such a compound, the halogen atom could be displaced by a variety of nucleophiles.

Table 1: Examples of Nucleophilic Substitution on the 1,2,4-Triazole Ring

| Precursor Type | Nucleophile | Product Type | Conditions |

|---|---|---|---|

| 5-Halo-1,2,4-triazole | Amines, Alkoxides, Thiolates | 5-Amino-, 5-Alkoxy-, 5-Thio-1,2,4-triazoles | Typically requires a base and heat |

Another relevant reaction is the desulfurization of 1,2,4-triazole-3-thiones, which can be achieved using thiophilic metals like copper, to yield the corresponding 1,2,4-triazole. acs.org

Transformations Involving the Oxane Moiety

The oxane (tetrahydropyran) ring is a saturated heterocyclic ether. wikipedia.org In the context of this compound, this moiety is generally chemically inert under many reaction conditions used to modify the triazole ring. msu.edu Its reactivity is comparable to that of acyclic ethers.

The primary site of reactivity on the oxane ring is the ether oxygen, which can undergo protonation in the presence of strong acids. However, the C-O and C-C single bonds are stable, and the C-H bonds are typically unreactive unless subjected to harsh conditions such as free-radical reactions. Significant transformations like ring-opening require strong Lewis acids or other specific reagents and are not common derivatization strategies for this part of the molecule. msu.edu Therefore, the oxane substituent is generally considered a stable appendage that modifies the steric and electronic properties of the triazole core without participating directly in most derivatization reactions.

Functionalization at Nitrogen Atoms of the Triazole Ring

Functionalization at the nitrogen atoms is the most common derivatization strategy for 1,2,4-triazoles. nih.gov These reactions, typically alkylations and acylations, are a form of electrophilic substitution on the ring nitrogens. The N-unsubstituted this compound exists as two rapidly interconverting tautomers (1H and 4H), presenting multiple nucleophilic sites (N1, N2, and N4). chemicalbook.com

The regioselectivity of these reactions is a critical consideration and is influenced by several factors:

The nature of the substituent on the triazole ring.

The nature of the electrophile (alkylating or acylating agent).

The reaction conditions (base, solvent, temperature).

For 3-substituted-1,2,4-triazoles, alkylation can lead to a mixture of N1, N2, and N4 substituted isomers. researchgate.netnih.gov Theoretical calculations have shown that for S-substituted 1,2,4-triazoles, there is no chance of alkylation at N4 due to steric hindrance, with N1 and N2 being the preferred sites. nih.gov The use of specific bases can influence the outcome; for example, DBU has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yield. researchgate.net Acylation reactions, using acyl halides or anhydrides, also occur at the ring nitrogens. acs.orgresearchgate.net The 1,2,4-triazole anion, generated with a base, can act as an effective acyl transfer catalyst. acs.org

Table 2: Regioselectivity in the Alkylation of Substituted 1,2,4-Triazoles

| Triazole Substituent | Alkylating Agent | Conditions | Major Isomer(s) | Minor Isomer(s) |

|---|---|---|---|---|

| Unsubstituted | Alkyl Halides | DBU, THF | N1 (approx. 90%) | N4 (approx. 10%) researchgate.net |

| Unsubstituted | Methyl Sulfate (B86663) | aq. NaOH | Mixture | N1 and N4 chemicalbook.com |

| 3-Benzylsulfanyl-5-indolyl | Dibromomethane | K₂CO₃, Acetone | N¹-CH₂-N² | N¹-CH₂-N¹ and N²-CH₂-N² researchgate.net |

For this compound, one could expect a mixture of N-substituted products upon alkylation or acylation, with the exact ratio depending on the specific conditions employed.

Ring-Opening and Ring-Closing Reactions of the Triazole Nucleus

The 1,2,4-triazole ring is aromatic and relatively stable, making ring-opening reactions less common than substitution reactions. nih.gov However, under certain conditions, the ring can be opened and may subsequently re-close to form an isomeric structure or a different heterocyclic system.

A prominent example of this type of transformation is the Dimroth rearrangement. wikipedia.org This rearrangement involves the interconversion of heterocyclic isomers, typically under thermal, acidic, or basic conditions, through a ring-opened intermediate. benthamscience.comnih.gov For instance, a 1,2,4-triazolo[4,3-c]pyrimidine can rearrange to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine. benthamscience.com This process involves the opening of the triazole ring followed by rotation and re-closure. nih.gov While most commonly studied in fused systems, the underlying principle of ring-opening and closing can apply to monocyclic triazoles, especially those with specific substitution patterns that facilitate the rearrangement. For this compound, such a rearrangement would likely require harsh conditions or conversion into a more complex derivative.

Exploration of Derivatives and Analogues of 3 Oxan 4 Yl 1h 1,2,4 Triazole

Systematic Modification of the Oxane-4-yl Moiety

While specific literature on the systematic modification of the oxane-4-yl moiety directly attached to a 1H-1,2,4-triazole at the 3-position is not extensively detailed in the provided search results, general strategies for the functionalization of tetrahydropyran (B127337) rings in other molecular contexts can be extrapolated. These strategies often involve the introduction of substituents on the oxane ring to probe for additional binding interactions or to alter the physicochemical properties of the compound. Methods for constructing and functionalizing tetrahydropyran rings are well-established and include metal-mediated cyclizations, ring-closing metathesis, and radical cyclizations. rsc.orgorganic-chemistry.orgacs.org For instance, the synthesis of functionalized 4-methylenetetrahydropyrans has been achieved with high regio- and enantioselectivities. organic-chemistry.org These approaches could theoretically be applied to precursors of 3-(oxan-4-yl)-1H-1,2,4-triazole to generate a library of derivatives with diverse substitutions on the oxane ring.

Varied Substitution Patterns on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is a versatile scaffold that allows for substitution at multiple positions, providing a rich avenue for chemical exploration. acarindex.comorganic-chemistry.orgwikipedia.org The introduction of different functional groups on the triazole ring can profoundly impact the molecule's biological activity.

Mono- and Di-Substituted Triazole Scaffolds

The synthesis of mono- and di-substituted 1,2,4-triazoles is a common strategy to explore the structure-activity relationships of this heterocyclic system. The substitution can occur on the nitrogen atoms (N1, N2, or N4) or the carbon atom (C5) of the triazole ring.

A variety of synthetic methods are employed to achieve these substitutions. For instance, N-substituted 1,2,4-triazoles can be prepared through reactions of the parent triazole with various electrophiles. nih.gov The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones has been accomplished by reacting ester ethoxycarbonylhydrazones with primary amines. researchgate.net

Furthermore, the conversion of the this compound to its corresponding 5-thiol derivative opens up another avenue for substitution. The resulting thiol group can be alkylated or otherwise functionalized to introduce a wide range of substituents at the C5 position. researchgate.netzsmu.edu.uazsmu.edu.uanih.govresearchgate.netnih.gov

Table 1: Examples of Mono- and Di-Substituted 1,2,4-Triazole Derivatives

| Compound ID | Substitution Pattern | Synthetic Approach | Reference |

|---|---|---|---|

| 1 | 5-(4-Methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one | Reaction of ester ethoxycarbonylhydrazone with morpholine. | researchgate.net |

| 2 | 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Reaction of an ester ethoxycarbonylhydrazone with hydrazine (B178648) hydrate. | researchgate.net |

| 3 | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | One-pot, two-step synthesis from substituted hydrazides and alkyl/aryl isothiocyanates. | researchgate.net |

| 4 | S-Substituted 1,2,4-triazole-3-thiols | Alkylation of 1,2,4-triazole-3-thiols with benzyl (B1604629) chlorides or bromoacetophenones. | nih.gov |

Tri-Substituted Triazole Frameworks

The synthesis of tri-substituted 1,2,4-triazole frameworks allows for even greater structural diversity and fine-tuning of biological activity. These compounds can be synthesized through various multi-step reaction sequences. For example, 3,4,5-trisubstituted-1,2,4-triazoles have been prepared, and their biological activities evaluated. researchgate.netnih.gov

Hybrid Compounds Incorporating the 3-(oxan-4-yl)-1,2,4-triazole Core

A prominent strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single entity. This approach can lead to compounds with improved potency, selectivity, or a dual mode of action. The 3-(oxan-4-yl)-1,2,4-triazole core has been successfully incorporated into a variety of hybrid compounds.

Conjugation with Other Heterocyclic Systems (e.g., Furoxan, Oxadiazole, Pyrimidine (B1678525), Indole (B1671886), Thiadiazole)

The conjugation of the 3-(oxan-4-yl)-1,2,4-triazole scaffold with other heterocyclic systems has yielded a diverse array of hybrid molecules with interesting biological profiles.

Furoxan: Furoxan (1,2,5-oxadiazole-2-oxide) derivatives are known nitric oxide (NO) donors and have been incorporated into hybrid molecules to enhance their therapeutic effects. rsc.org The synthesis of furoxan-containing hybrids often involves a post-ring introduction of substituents strategy. mdpi.com While specific examples with the 3-(oxan-4-yl)-1,2,4-triazole core were not found in the provided search results, the general synthetic methodologies for furoxan hybrids could be applied. rsc.orgmdpi.com

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle found in many biologically active compounds. Hybrid molecules containing both 1,2,4-triazole and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their potential as anticancer agents. rsc.orgresearchgate.net The synthesis of these hybrids can be achieved through multi-step procedures, often involving the cyclization of a common intermediate. researchgate.net For instance, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been synthesized, demonstrating the linkage of these two heterocyclic systems. researchgate.net

Pyrimidine: Pyrimidine derivatives are well-known for their diverse biological activities. The conjugation of the 1,2,4-triazole moiety with a pyrimidine ring has been explored to create novel compounds. For example, pyrimidin-4-one-1,2,3-triazole conjugates have been synthesized using a click-chemistry approach. zsmu.edu.ua Another study describes the synthesis of triazole-pyrimidine analogues as SecA inhibitors. zsmu.edu.ua

Indole: The indole nucleus is a privileged scaffold in medicinal chemistry. The combination of indole and 1,2,4-triazole moieties has resulted in the development of potent therapeutic agents. nih.govacs.orgresearchgate.netnih.govmdpi.com The synthesis of these hybrids can be achieved through various strategies, including the use of click chemistry to link the two heterocyclic rings. nih.govmdpi.com

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is another sulfur-containing heterocycle that has been incorporated into hybrid molecules with 1,2,4-triazoles. pharmablock.comwikipedia.orgnih.govresearchgate.net The synthesis of these hybrids often involves the cyclization of thiosemicarbazide (B42300) precursors. pharmablock.comnih.gov For example, 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net

Table 2: Examples of Hybrid Compounds

| Heterocyclic System | Linkage Strategy | Example Compound | Reference |

|---|---|---|---|

| Furoxan | Post-ring introduction of substituents | (Not specifically found for the target core) | rsc.orgmdpi.com |

| Oxadiazole | Multi-step synthesis involving cyclization | 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | researchgate.net |

| Pyrimidine | Click chemistry, Nucleophilic substitution | pyrimidin-4-one-1,2,3-triazole conjugates | zsmu.edu.uazsmu.edu.ua |

| Indole | Click chemistry | Indole-triazole hybrids | nih.govmdpi.com |

Linker Chemistry and Scaffold Diversity

Linker strategies can range from simple single bonds to more complex chains incorporating various functional groups. The choice of linker depends on the desired properties of the final compound. For example, flexible linkers can allow for optimal positioning of the two pharmacophores in a binding pocket, while more rigid linkers can pre-organize the molecule in a specific conformation. nih.gov

The use of different linkers, combined with the diverse range of heterocyclic systems that can be conjugated, allows for the creation of a vast library of hybrid compounds with a wide spectrum of biological activities. This approach continues to be a fruitful area of research in the quest for new and improved therapeutic agents.

Mechanistic Insights into Biological Activities of 3 Oxan 4 Yl 1h 1,2,4 Triazole Analogues: in Vitro Studies

Antimicrobial Research Focus

The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in a number of antimicrobial drugs. nih.govnih.gov The development of new derivatives is driven by the urgent need to combat the rise of multidrug-resistant pathogens. nih.govmdpi.com

Mechanisms of Antibacterial Action

Analogues of 1,2,4-triazole have demonstrated notable antibacterial activity against a range of bacterial species. nih.govnih.gov While the precise mechanisms can vary depending on the specific structural modifications of the triazole core, some general modes of action have been proposed.

Hybridization of the 1,2,4-triazole moiety with other known antibacterial pharmacophores is a common strategy to enhance antibacterial potency. nih.govsci-hub.se For instance, hybrids of 1,2,4-triazole with quinolone antibiotics have shown potent antimicrobial effects, particularly against resistant bacterial strains. mdpi.com These hybrid molecules can exhibit improved properties such as increased lipophilicity, polarity, and hydrogen bonding capacity, which can influence their interaction with bacterial targets. sci-hub.se

Some 1,2,4-triazole derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. sci-hub.se For example, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have exhibited significant antibacterial activity, with some compounds showing efficacy comparable to the antibiotic ceftriaxone. mdpi.com The nature and position of substituents on the triazole ring play a crucial role in determining the antibacterial spectrum and potency. nih.govmdpi.com

| Compound Type | Target Bacteria | Observed Effect | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Significant antibacterial activity, with some derivatives superior to streptomycin. | nih.gov |

| 1,2,4-triazole-ciprofloxacin hybrids | Gram-positive and Gram-negative pathogens, including MRSA | Higher activity than parent ciprofloxacin. | sci-hub.se |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | A derivative with a 4-trichloromethyl group showed activity equivalent to ceftriaxone. | mdpi.com |

Mechanisms of Antifungal Action (e.g., Sterol Biosynthesis Inhibition)

The antifungal activity of 1,2,4-triazole analogues is well-established, with several triazole-based drugs being mainstays in antifungal therapy. nih.govacs.org A primary mechanism of action for many of these compounds is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nih.govnih.govnih.gov

Sterol Biosynthesis Inhibition: The key target for many azole antifungals, including 1,2,4-triazole derivatives, is the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is essential for the conversion of lanosterol to ergosterol (B1671047), the primary sterol in the fungal cell membrane. nih.gov By binding to the heme iron in the active site of CYP51, triazole antifungals block the demethylation of lanosterol. nih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. nih.gov The altered sterol composition disrupts the structure and function of the fungal plasma membrane, leading to increased permeability and ultimately, cell death. nih.govnih.gov

Newer generations of triazole antifungals may exhibit additional effects on sterol biosynthesis or directly interact with the plasma membrane, enhancing their in vivo efficacy. nih.gov For example, some triazoles can cause the accumulation of other sterol intermediates, suggesting multiple sites of inhibition. nih.gov The effectiveness of these compounds can be seen in their ability to inhibit ergosterol synthesis in a dose-dependent manner in various Candida species. nih.gov

| Compound Type | Target Fungi | Mechanism of Action | Reference |

| 1,2,4-Triazole derivatives | Microsporum gypseum | Not specified, but showed strong antifungal effects, some superior to ketoconazole. | nih.gov |

| Azole antifungals (general) | Various fungi | Inhibition of lanosterol 14α-demethylase (CYP51), leading to ergosterol depletion. | nih.govnih.gov |

| Voriconazole (a triazole) | Candida albicans, Candida krusei | Inhibition of ergosterol synthesis via inhibition of P-450-dependent 14α-demethylase. | nih.gov |

| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | Targeting 14α-demethylase. | acs.org |

Anti-Inflammatory Mechanisms of Action

Analogues of 1,2,4-triazole have demonstrated significant anti-inflammatory properties through various in vitro mechanisms. mdpi.comnih.gov These compounds often target key enzymes and signaling pathways involved in the inflammatory response.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Many 1,2,4-triazole derivatives have been shown to be potent and selective inhibitors of COX-2, which is an attractive target for anti-inflammatory drugs due to its upregulation at sites of inflammation. mdpi.com

In addition to COX inhibition, some 1,2,4-triazole analogues also inhibit lipoxygenases (LOXs), another class of enzymes involved in the production of inflammatory mediators called leukotrienes. mdpi.com Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect. mdpi.com

Furthermore, some derivatives have been shown to modulate the levels of pro-inflammatory cytokines, which are signaling molecules that play a central role in orchestrating the inflammatory response. mdpi.com The anti-inflammatory activity of these compounds often surpasses that of standard reference drugs in in vitro assays, highlighting their therapeutic potential. mdpi.comnih.gov

| Compound Type | Mechanism of Action | Observed Effect | Reference |

| 1,2,4-Triazole-bearing Schiff bases | COX-1 and COX-2 inhibition | Potent and selective COX-2 inhibition in vitro. | mdpi.com |

| Quinolone-1,2,4-triazole hybrids | Dual COX-2/5-LOX inhibition | Remarkable COX-2 inhibitory activity, superior to celecoxib (B62257) in some cases. | mdpi.com |

| 1,2,4-Triazole-3-carboxylates | Inhibition of NO production in LPS-induced RAW 264.7 cells | Potential anti-inflammatory activity. | researchgate.net |

Antimalarial Activity and Target Enzyme Inhibition (e.g., Dihydrofolate Reductase)

The 1,2,4-triazole scaffold has been explored for the development of novel antimalarial agents. beilstein-journals.org One of the key targets for antimalarial drugs is the enzyme dihydrofolate reductase (DHFR). nih.govwikipedia.org

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. nih.gov Inhibition of DHFR leads to a deficiency in tetrahydrofolate, which in turn halts DNA synthesis and cell proliferation, ultimately leading to the death of the parasite. nih.gov

Several classes of 1,2,4-triazole derivatives have been synthesized and evaluated as DHFR inhibitors. nih.gov These compounds are often designed as structural analogues of the natural substrate, dihydrofolate, and bind to the active site of the enzyme. wikipedia.org For instance, a class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has shown potent in vitro activity against cancer cell lines, and similar principles can be applied to develop antimalarial agents. nih.gov Molecular modeling studies can help in understanding the binding interactions between the triazole derivatives and the active site of DHFR, guiding the design of more potent inhibitors. nih.gov

| Compound Type | Target Enzyme/Pathway | Observed Effect | Reference |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Dihydrofolate Reductase (DHFR) | Potent in vitro inhibitory activity. | nih.gov |

| Aminated 1,2,4-triazolo[4,3-a]pyrazines | Plasmodium falciparum 3D7 strain | Tertiary alkylamine derivatives displayed antimalarial activity. | beilstein-journals.org |

Antitrypanosomal Activity

Analogues of 1,2,4-triazole and the isomeric 1,2,3-triazoles have shown promise as potential therapeutic agents against trypanosomatid parasites, the causative agents of diseases like Chagas disease and African trypanosomiasis. scispace.comnih.govmdpi.com

The mechanisms of antitrypanosomal activity can be varied. Some triazole derivatives have been designed as hybrids with other known antitrypanosomal pharmacophores. scispace.com For example, 1,4-diaryl-1,2,3-triazole analogues of neolignans have been synthesized and evaluated for their activity against Trypanosoma cruzi. scispace.com The presence of certain functional groups, such as the methylenedioxy group, has been found to be important for their activity. scispace.com

Other studies have focused on designing 1,2,4-triazole derivatives that target specific enzymes in the parasite. Docking studies have been employed to predict the binding of these compounds to potential enzyme targets within T. brucei. nih.gov In some cases, a good correlation has been observed between the in vitro antitrypanosomal activity and the predicted binding affinity to enzymes like trypanothione (B104310) reductase (TryR). nih.gov

| Compound Type | Target Organism | Observed Effect | Reference |

| 1,4-Diaryl-1,2,3-triazole analogues of neolignans | Trypanosoma cruzi | Moderate antitrypanosomal activity. | scispace.com |

| 1,2,4-triazol-3-yl-thioacetamide derivatives | Trypanosoma brucei | One derivative was 8-fold more potent than the control drug DFMO. | nih.gov |

| 1,2,3-triazole-2-nitroimidazole analogues | Trypanosoma cruzi | High potency and selectivity. | mdpi.com |

Antioxidant Activity and Free Radical Scavenging

1,2,4-triazole derivatives have been extensively studied for their antioxidant properties. nih.govnih.govacs.orgisres.org Free radicals are unstable molecules that can cause cellular damage, and antioxidants can neutralize these harmful species. nih.govacs.org

The antioxidant activity of 1,2,4-triazole analogues is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govacs.org The ability of these compounds to donate a hydrogen atom or an electron to a free radical is a key aspect of their antioxidant mechanism.

The structure of the 1,2,4-triazole derivative significantly influences its antioxidant capacity. nih.govisres.org The presence of electron-donating groups, such as amino (-NH2) and thiol (-SH) groups, can enhance the free radical scavenging ability. acs.org For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been identified as a potent free radical scavenger. acs.org The position and nature of substituents on the triazole ring can also impact the antioxidant activity. isres.orgzsmu.edu.ua For instance, the presence of a hydroxyl (-OH) group at the para position of a phenyl ring attached to the triazole can lead to good antioxidant activity. isres.org

| Compound Type | Assay | Observed Effect | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH and ABTS assays | Identified as a new potential free radical scavenger. | acs.org |

| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives | DPPH and ABTS assays | Remarkable free radical scavenging potential. | nih.govacs.org |

| 1-(((aryl)-3-yl)-4H-(1,2,4)-triazol-5-ylmethyl)-1H-benzotriazoles | DPPH assay | Compounds with a para-hydroxyl group showed good antioxidant activity. | isres.org |

| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles | Non-enzymatic lipid peroxidation | Several derivatives showed varying degrees of antioxidant activity. | zsmu.edu.ua |

Anticancer Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest, Kinase Inhibition)

The anticancer potential of 1,2,4-triazole analogues is multifaceted, involving the disruption of key cellular processes that are fundamental to the survival and proliferation of cancer cells. In vitro studies have illuminated several mechanisms, including the induction of programmed cell death (apoptosis), halting of the cell division cycle, and inhibition of critical signaling kinases.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents exert their effects. Several 1,2,4-triazole derivatives have been shown to be potent inducers of apoptosis in cancer cells. For instance, studies on synthetic 1,2,4-triazole-3-carboxamides, including 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide, revealed their ability to trigger apoptosis in leukemia cell lines. nih.goveurekaselect.com This was confirmed by the observation of PARP1 and caspase-3 cleavage, which are hallmark indicators of an active apoptotic cascade. nih.govresearchgate.net

The p53 tumor suppressor protein pathway is another critical target. A series of novel thiazolo[3,2-b] nih.govresearchgate.netnih.gov-triazoles demonstrated the ability to significantly increase the expression levels of p53 in MCF-7 breast cancer cells, leading to apoptosis. nih.govscispace.com For example, compound 3b from this series was found to be a particularly potent inducer of p53. nih.gov Other triazole derivatives have been shown to induce apoptosis by causing the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.netnih.gov The combination of a 1,2,3-triazole containing agent, carboxyamidotriazole (B1668434) (CAI), with sorafenib (B1663141) has been shown to aggravate apoptosis in non-small cell lung cancer (NSCLC). nih.gov

Cell Cycle Arrest

In addition to inducing cell death, 1,2,4-triazole analogues can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. This prevents the cells from progressing through the division cycle and replicating. For example, compound 5e , a 3-alkylsulfanyl-1,2,4-triazole derivative, was found to cause significant cell cycle arrest at the G2/M phase in SKOV3 ovarian cancer cells in a concentration-dependent manner. researchgate.net Similarly, other 1,2,4-triazole derivatives have been reported to induce G2/M phase arrest in various cancer cell lines, including A431 and PC-3 cells. nih.govnih.gov

Derivatives such as 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide and 1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamide have also demonstrated antiproliferative activities through the induction of cell cycle arrest. nih.goveurekaselect.com Furthermore, certain 1,2,4-triazolo-linked bis-indolyl conjugates, specifically 15o and 15r , were shown to induce cell cycle arrest at the G0/G1 phase in HT-29 colon cancer cells. nih.gov

Kinase Inhibition

Many cellular signaling pathways that control cell growth, proliferation, and survival are regulated by enzymes called kinases. The aberrant activity of these kinases is a common feature of many cancers, making them attractive targets for drug development. Analogues of 1,2,4-triazole have emerged as potent inhibitors of several important kinases.

A series of 1-acyl-1H- nih.govresearchgate.netnih.govtriazole-3,5-diamine analogues have shown potent and selective inhibitory activity against cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2. nih.govresearchgate.net These kinases are essential for cell cycle progression, and their inhibition provides a direct mechanism for halting cancer cell proliferation. Other studies have identified 1,2,4-triazole derivatives that act as dual inhibitors of Tankyrase and PI3K, or as inhibitors of c-Met kinase and VEGFR-2 kinase. nih.govnih.gov Additionally, hybrid molecules containing both 1,2,3-triazole and 1,2,4-triazole moieties have been developed as inhibitors of EGFR and B-RAFV600E, which are key drivers in several cancer types. nih.gov Non-steroidal aromatase inhibitors like Letrozole and Anastrozole, which feature a 1,2,4-triazole ring, function by coordinating with the heme-iron in the enzyme's catalytic site. nih.gov

Table 1: Anticancer Mechanisms of Selected 1,2,4-Triazole Analogues

| Compound/Analogue Series | Cancer Cell Line(s) | Mechanism of Action | IC₅₀ Values | Reference(s) |

| 3-alkylsulfanyl-1,2,4-triazole (5e ) | SKOV3 | Cell cycle arrest at G2/M phase | 0.53 µM | researchgate.net |

| Thiazolo[3,2-b] nih.govresearchgate.netnih.gov-triazoles (3b, 3c, 3d ) | MCF-7 | Apoptosis induction via p53 pathway | Mean GI₅₀ 1.37 µM (3b ) | nih.gov |

| 1-Acyl-1H- nih.govresearchgate.netnih.govtriazole-3,5-diamines | Various human tumor cells | CDK1 and CDK2 inhibition | Not specified | nih.govresearchgate.net |

| 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide | K562, CCRF-SB (Leukemia) | Apoptosis induction, Cell cycle arrest | Not specified | nih.goveurekaselect.com |

| 1,2,4-Triazolo-linked bis-indolyl conjugate (15r ) | HT-29 (Colon) | Cell cycle arrest at G₀/G₁ phase, Apoptosis induction | 0.85 µM | nih.gov |

| 1,2,4-Triazolo-linked bis-indolyl conjugate (15o ) | HT-29 (Colon) | Cell cycle arrest at G₀/G₁ phase, Apoptosis induction | 2.04 µM | nih.gov |

| 1,2,4-triazolone moiety (63g ) | HT-29, H460, A549, MKN-45 | c-Met kinase inhibition | 0.08 µM, 0.14 µM, 0.11 µM, 0.031 µM | nih.gov |

Enzyme Inhibition Studies (e.g., Urease)

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori, which is linked to ulcers and stomach cancer. nih.gov The inhibition of urease is therefore a valuable therapeutic strategy. Several studies have demonstrated that 1,2,4-triazole derivatives are effective inhibitors of this enzyme.

A series of azinane triazole-based derivatives were synthesized and evaluated for their urease inhibitory potential. nih.gov Within this series, compounds with methyl phenyl and dimethyl phenyl substitutions showed significant activity. Specifically, compound 12m was identified as a potent urease inhibitor with an IC₅₀ value of 19.35 ± 1.28 µM. nih.gov

In another study, 1,2,4-triazole-3-thiones derived from mandelic acid were synthesized and tested against jack bean urease. nih.gov Compounds from this series, such as 4d , 5b , and 5d , were found to be more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.0 ± 0.011 µM). nih.gov Fused heterocyclic systems, such as nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives, have also exhibited outstanding urease inhibition, with IC₅₀ values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, significantly lower than that of thiourea. nih.gov The unsubstituted compound 6a in this series was the most potent inhibitor. nih.gov These findings highlight the potential of the 1,2,4-triazole scaffold in designing novel and effective urease inhibitors. nih.govnih.gov

Table 2: Urease Inhibition by Selected 1,2,4-Triazole Analogues

| Compound/Analogue Series | Source Organism of Urease | IC₅₀ (µM) | Standard Inhibitor (IC₅₀, µM) | Reference(s) |

| Azinane-triazole derivative (12m ) | Not specified | 19.35 ± 1.28 | Not specified | nih.gov |

| nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole (6a ) | Not specified | 0.87 ± 0.09 | Thiourea (22.54 ± 2.34) | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole (4d ) | Jack bean | 16.1 ± 0.12 | Thiourea (21.0 ± 0.011) | nih.gov |

| 4,5-disubstituted-1,2,4-triazole-3-thione (5b ) | Jack bean | 18.9 ± 0.188 | Thiourea (21.0 ± 0.011) | nih.gov |

| 4,5-disubstituted-1,2,4-triazole-3-thione (5d ) | Jack bean | 16.7 ± 0.178 | Thiourea (21.0 ± 0.011) | nih.gov |

Advanced Materials Science Applications of 1,2,4 Triazole Derivatives

Applications in Optoelectronic Devices

The unique electronic properties of the 1,2,4-triazole (B32235) ring, characterized by its electron-deficient nature, make its derivatives promising candidates for various applications in optoelectronic devices. researchgate.net These compounds have been investigated for their roles in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials

The 1,2,4-triazole system is recognized for its excellent electron-transport and hole-blocking capabilities, which are crucial for enhancing the efficiency and performance of OLEDs. researchgate.net A significant number of 1,2,4-triazole derivatives have been synthesized and studied for their potential use in light-emitting devices, including OLEDs, phosphorescent OLEDs (PHOLEDs), and polymer-based light-emitting diodes (PLEDs). researchgate.net

Derivatives of 4H-1,2,4-triazole, in particular, have shown interesting emissive properties. rsc.org Research into highly luminescent 4H-1,2,4-triazole derivatives has demonstrated their potential as effective luminophores. rsc.orgmdpi.com These compounds can be synthesized to exhibit strong photoluminescence with high quantum yields, a desirable characteristic for emissive layers in OLEDs. mdpi.comresearchgate.net The introduction of various substituents onto the 1,2,4-triazole core allows for the fine-tuning of their electronic and photophysical properties to meet the specific requirements of OLED applications. nih.gov

Table 1: Photophysical Properties of Selected 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole Derivatives

| Compound | Absorption (λabs [nm]) | Emission (λem [nm]) | Quantum Yield (ΦF) |

|---|---|---|---|

| 7a | 350 | 450 | 0.85 |

| 8a | 360 | 465 | 0.92 |

| 9a | 355 | 458 | 0.88 |

| 10a | 365 | 470 | 0.95 |

Data sourced from studies on highly luminescent 4H-1,2,4-triazole derivatives, illustrating their potential for optoelectronic applications. Please refer to the original research for detailed experimental conditions.

Organic Photovoltaic Cells (OPVs)

In the realm of organic photovoltaics, 1,2,4-triazole derivatives have been explored for their potential to improve device efficiency. researchgate.net One area of investigation involves their use as exciton-blocking materials. For instance, a pyridyl triazole derivative has been incorporated into organic solar cells to function as an exciton (B1674681) blocking layer, a critical component for preventing the quenching of excitons at the electrode interface and thereby enhancing the short-circuit current density.

Furthermore, the incorporation of the 1,2,4-triazole unit into the main chain of polymers used in OPVs has been shown to improve the material's solubility and the morphology of the active layer film. researchgate.net These improvements have led to enhanced device performance. researchgate.net For example, the introduction of an optimal amount of triazole moieties into a polymer-based OPV resulted in a notable increase in power conversion efficiency. researchgate.net

Applications in Energy Storage and Conversion (e.g., Proton Exchange Membrane Fuel Cells)

1,2,4-triazole and its derivatives have garnered significant attention for their application in proton exchange membrane fuel cells (PEMFCs), particularly for operation at elevated temperatures and low humidity conditions. nih.govrsc.orgnih.gov The nitrogen-rich structure of the triazole ring allows it to participate in proton transport, making these compounds valuable components in the development of advanced proton-conducting membranes. nih.gov

Research has demonstrated that 1H-1,2,4-triazole itself can act as a proton solvent, facilitating proton transfer through an intermolecular hopping mechanism. nih.gov This property is advantageous for developing anhydrous proton-conducting membranes. nih.gov Copolymers of 1-vinyl-1,2,4-triazole (B1205247) have been synthesized and shown to exhibit high proton conductivity under anhydrous conditions, making them promising materials for high-temperature PEMFCs. nih.gov

The addition of 1,2,4-triazole as an additive to polymer electrolyte membranes has been investigated to enhance their conductivity. nih.govrsc.org Studies have shown that while these additives can migrate into the catalyst layers and initially affect cell performance, this effect can be mitigated over time. nih.govrsc.org Furthermore, ternary hybrid materials composed of 1,2,4-triazole, an inorganic solid acid like cesium hydrogen sulfate (B86663) (CsHSO4), and titanium dioxide (TiO2) have been developed. These hybrids exhibit high proton conductivity over a wide temperature range under anhydrous conditions, demonstrating improved membrane conductivity and power generation in high-temperature PEMFCs. rsc.org

Table 2: Proton Conductivity of 1,2,4-Triazole-Based Materials

| Material | Temperature (°C) | Conductivity (S/cm) | Conditions |

|---|---|---|---|

| Pure 1H-1,2,4-triazole | 115 | 1.5 x 10⁻⁴ | Anhydrous |

| Pure 1H-1,2,4-triazole | 120 (melting point) | 1.2 x 10⁻³ | Anhydrous |

| 20CHS·80Tz-TiO₂ | 150 | ~10⁻² | Anhydrous |

Data compiled from studies on proton-conducting membranes based on 1,2,4-triazole and its composites. CHS refers to Cesium Hydrogen Sulfate and Tz to Triazole.

Data Storage Technologies

The ability of certain molecules to switch between two or more stable states in response to external stimuli forms the basis of molecular-level data storage. 1,2,4-triazole derivatives have emerged as key components in the design of such molecular switches, particularly in the field of spin-crossover (SCO) complexes and photochromic materials. rsc.orgnih.govrsc.org

Iron(II) complexes with 1,2,4-triazole-based ligands are well-known for exhibiting spin-crossover behavior, where the complex can switch between a low-spin (LS) and a high-spin (HS) state. nih.govknu.ua This transition can be triggered by changes in temperature, pressure, or by light irradiation, and is accompanied by a change in the magnetic and optical properties of the material. This bistability makes SCO complexes promising for applications in information storage and molecular memory devices. researchgate.net Some trinuclear iron(II) complexes with anionic 1,2,4-triazole ligands have shown hysteretic spin crossover above room temperature, a crucial feature for practical data storage applications as it allows for the retention of the written state. nih.gov

In addition to SCO, photochromic 1,2,4-triazole derivatives are also being investigated for data storage. rsc.org These molecules can undergo reversible transformations between two isomers with different absorption spectra upon irradiation with light of specific wavelengths. This property can be harnessed to write and erase information at the molecular level. For instance, complexes of 3,3′-azobis-1,2,4-triazole have been shown to exhibit photochromism in solution. rsc.org Furthermore, certain N-salicylidene-4-amino-1,2,4-triazole molecules have been studied as molecular switches, where the transfer of a proton can be induced by light, leading to a change in the molecule's structure and properties. rsc.org

Development of High Energy Density Materials

The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring make it an excellent building block for the synthesis of high-energy-density materials (HEDMs). nih.govmdpi.comnih.gov These materials are of great interest for applications in explosives and propellants.

Design Principles for Energetic 1,2,4-Triazole Systems

The design of energetic materials based on the 1,2,4-triazole framework focuses on several key principles to achieve a balance between high performance and acceptable sensitivity. These principles include:

Increasing Nitrogen Content: A higher nitrogen content generally leads to a higher heat of formation and the generation of a large volume of gaseous N₂ upon decomposition, both of which contribute to the energetic performance.

Introduction of Energetic Groups: Attaching nitro (-NO₂), nitrimino (-N-NO₂), or azo (-N=N-) groups to the triazole ring significantly enhances the energy content and density of the resulting compounds. nih.gov

Formation of N-Oxides: The introduction of N-oxide functionalities into the 1,2,4-triazole ring is a powerful strategy to improve the oxygen balance and detonation properties of the energetic material. nih.govmdpi.com N-oxide derivatives often exhibit a good combination of high performance and reduced sensitivity. mdpi.com

Bridging Triazole Rings: Linking two or more 1,2,4-triazole rings together, for example, through an azo bridge, can increase the density and thermal stability of the energetic material. wikipedia.org Asymmetric frameworks can also be designed to tune the thermal stability. wikipedia.org

Salt Formation: The formation of nitrogen-rich salts by combining an acidic 1,2,4-triazole derivative with a nitrogen-rich base (e.g., ammonia (B1221849), hydrazine) is an effective way to fine-tune the energetic properties, often leading to materials with high density, good thermal stability, and excellent detonation performance. nih.gov

Computational methods, such as density functional theory (DFT), are extensively used to predict the properties of newly designed energetic 1,2,4-triazole derivatives, including their density, heat of formation, detonation velocity, and detonation pressure, before their synthesis is attempted. nih.gov

Table 3: Calculated Energetic Properties of a Designed Bridged 1,2,4-Triazole N-Oxide Derivative (TN1)

| Property | Value |

|---|---|

| Density (g cm⁻³) | 1.87 - 1.98 |

| Heat of Formation (kJ mol⁻¹) | 457.31 - 986.40 |

| Detonation Velocity (km s⁻¹) | 9.28 - 9.49 |

| Detonation Pressure (GPa) | 21.22 - 41.31 |

Data represents a range of values for a family of designed bridged 1,2,4-triazole N-oxides, highlighting their potential as high-performance energetic materials. nih.gov Please refer to the original research for details on specific compounds.

Detonation Performance Prediction and Evaluation

The evaluation and prediction of detonation performance are critical in the research and development of novel energetic materials based on the 1,2,4-triazole scaffold. Scientists employ a combination of computational and experimental methods to estimate key detonation parameters, which helps in identifying promising candidates for various applications. These parameters primarily include detonation velocity (VD) and detonation pressure (Pdet), which are crucial indicators of an explosive's power and effectiveness.

Theoretical prediction of detonation properties is often carried out using computational software and established equations. One of the most common methods is the Kamlet-Jacobs (K-J) equation, which estimates detonation velocity and pressure based on the explosive's density, heat of formation, and elemental composition. ias.ac.in More advanced computational tools like the EXPLO5 software are also widely used for more accurate predictions. nih.govnih.govresearchgate.netnih.gov These programs often utilize thermodynamic calculations to predict the performance of explosives. doaj.org For instance, the EXPLO5 package calculates detonation properties based on the material's crystal density and its calculated heat of formation. nih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), are also employed to study the stability and predict the performance of 1,2,4-triazole derivatives. nih.govresearchgate.net These computational studies can provide insights into molecular stability, bond dissociation energies, and frontier orbital energy gaps, which are related to the material's sensitivity and energetic performance. nih.govresearchgate.net For example, DFT has been used to study 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives, predicting their detonation velocities to be in the range of 8.02–8.82 km/s and detonation pressures between 29.92–35.54 GPa. nih.govresearchgate.net

The introduction of various functional groups onto the 1,2,4-triazole ring significantly influences the detonation performance. Nitro (-NO2), nitramino (-NHNO2), amino (-NH2), and N-oxide groups are commonly used to enhance the energetic properties of these compounds. nih.govresearchgate.netnih.gov For example, introducing -OCH3, -OH, and -NH2 groups into 5-nitro-3-trinitromethyl-1H-1,2,4-triazole can result in new explosives with good stability and detonation performance. nih.govresearchgate.net N-oxide groups are particularly effective in increasing the density and energetic properties of azobistriazole derivatives, with some compounds reaching a predicted detonation velocity as high as 10,275 m/s. rsc.orgbit.edu.cn

The following tables present a compilation of predicted and experimental detonation performance data for a range of energetic 1,2,4-triazole derivatives from various research studies.

Detonation Performance of Selected 1,2,4-Triazole Derivatives

| Compound Name | Detonation Velocity (VD) (m/s) | Detonation Pressure (Pdet) (GPa) | Reference |

|---|---|---|---|

| 5-Amino-3-nitro-1-nitramino-1,2,4-triazole | 8682 | 33.0 | researchgate.netresearchgate.net |

| Hydrazine (B178648) salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 8908 | 34.9 | researchgate.netresearchgate.net |

| Hydroxylamine (B1172632) salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 9117 | 36.7 | researchgate.netresearchgate.net |

| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 8592–9361 | 27.1–33.8 | acs.org |

| 5-(3,4-Dinitro-1-(trinitromethyl)-1H-pyrazol-5-yl)-1-(dinitromethyl)-3-nitro-1H-1,2,4-triazole | 9160 | 37.2 | rsc.org |

Predicted Detonation Performance of Nitro-Substituted 1,2,4-Triazole Derivatives

| Compound Name | Predicted Detonation Velocity (VD) (m/s) | Predicted Detonation Pressure (Pdet) (GPa) | Reference |

|---|---|---|---|

| NATNO | 9748 | N/A | nih.gov |

| NATNO-1 | 9841 | N/A | nih.gov |

| NATNO-2 | 9818 | N/A | nih.gov |

| NATNO-3 | 9906 | N/A | nih.gov |

| NATNO-4 | 9592 | N/A | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(oxan-4-yl)-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing reagents. For 3-(oxan-4-yl) derivatives, oxan-4-yl substituents can be introduced via nucleophilic substitution or coupling reactions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .

- Catalysts : Use of sodium hydride or phosphorus oxychloride improves regioselectivity in triazole ring formation .

- Temperature control : Moderate heating (60–80°C) minimizes side reactions like oxidation or decomposition .

- Data Table :

| Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Hydrazine hydrate, DMF | 72 | 98% | |

| POCl₃, toluene, 70°C | 85 | 95% |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm) .

- IR spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

- Elemental analysis : Match calculated vs. experimental C/H/N ratios (±0.3% tolerance) .

Q. What solubility considerations are critical for in vitro biological assays involving this compound?

- Methodology :

- Solubility profiling : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cytotoxicity .

- Stability : Monitor degradation in alkaline conditions (pH > 9) using UV-Vis spectroscopy (λ = 260–300 nm) .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological targets of this compound?

- Methodology :

- Target selection : Prioritize enzymes with triazole-binding pockets (e.g., fungal 14α-demethylase, PDB: 3LD6) .

- Docking software : Use AutoDock Vina with Lamarckian genetic algorithms to simulate ligand-receptor interactions .

- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC₅₀ values from antifungal assays .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Structure-activity relationship (SAR) analysis : Modify the oxan-4-yl group (e.g., replace with cyclohexyl) to test steric/electronic effects on activity .

- Meta-dynamics simulations : Identify hidden binding conformations or allosteric sites .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .

Q. How does modifying the oxan-4-yl substituent affect the compound's pharmacological profile?

- Methodology :

- SAR study design :

| Substituent | LogP | Antifungal IC₅₀ (µM) | Reference |

|---|---|---|---|

| Oxan-4-yl | 1.2 | 12.5 | |

| Cyclohexyl | 2.1 | 8.3 | |

| Phenyl | 2.8 | 25.0 |

- Key trends : Increased lipophilicity (LogP > 2) enhances membrane permeability but may reduce aqueous solubility .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.